

An In-depth Technical Guide to the Solubility and Stability of 1-Allylcyclohexanol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-Allylcyclohexanol

Cat. No.: B074781

[Get Quote](#)

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the solubility and stability characteristics of **1-Allylcyclohexanol** (CAS 1123-34-8), a key intermediate in organic synthesis and a component in various chemical applications.^[1] This document outlines detailed experimental protocols for determining the solubility of **1-Allylcyclohexanol** in aqueous and organic media, and for assessing its stability under forced degradation conditions as mandated by ICH guidelines. The causality behind experimental choices is elucidated to provide a deeper understanding of the methodologies. Furthermore, potential degradation pathways are discussed based on the inherent reactivity of its tertiary allylic alcohol functional group. This guide is intended to be a valuable resource for researchers and professionals engaged in the development and handling of this compound.

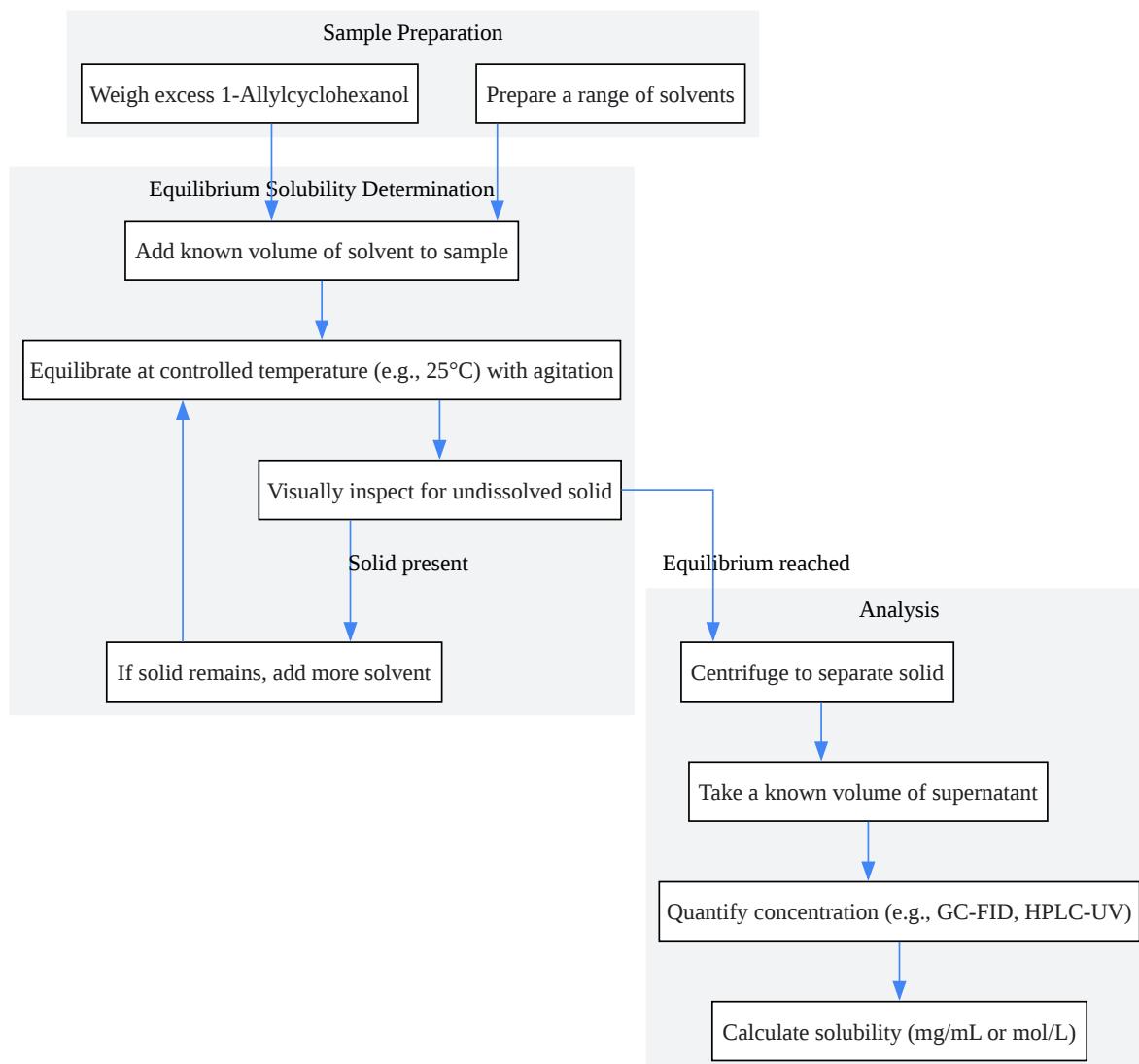
Introduction to 1-Allylcyclohexanol

1-Allylcyclohexanol is a tertiary alcohol with the molecular formula C9H16O and a molecular weight of 140.22 g/mol .^{[1][2][3][4][5][6]} Its structure, featuring a cyclohexanol ring with an allyl group attached to the tertiary carbon, imparts unique chemical properties that make it a versatile building block in organic chemistry. A thorough understanding of its solubility and stability is paramount for its effective use in synthesis, formulation, and storage.

Table 1: Physicochemical Properties of **1-Allylcyclohexanol**

Property	Value	Source
CAS Number	1123-34-8	[1] [2] [3] [4] [5] [6]
Molecular Formula	C9H16O	[1] [2] [3] [4] [5] [6]
Molecular Weight	140.22 g/mol	[1] [2]
Boiling Point	~190 °C (estimated)	[1] [5]
Density	~0.9341 g/mL	[1] [5]
Water Solubility	3 g/L (at 20 °C)	[3] [4]
logP (Octanol/Water)	2.258 (Calculated)	[7]

Solubility Profile of 1-Allylcyclohexanol


The solubility of an active pharmaceutical ingredient (API) or key intermediate is a critical parameter that influences its bioavailability, formulation, and purification processes. The presence of a hydroxyl group in **1-Allylcyclohexanol** allows for hydrogen bonding, while the cyclohexyl and allyl moieties contribute to its lipophilic character.

Theoretical Considerations

The general rule of "like dissolves like" provides a foundational prediction of solubility.[\[8\]](#) The hydroxyl group of **1-Allylcyclohexanol** can act as a hydrogen bond donor and acceptor, suggesting some solubility in polar protic solvents. However, the nonpolar C9 hydrocarbon backbone suggests good solubility in nonpolar organic solvents. The calculated logP of 2.258 indicates a preference for lipophilic environments over aqueous ones.[\[7\]](#)

Experimental Determination of Solubility

A robust understanding of solubility requires empirical determination across a range of relevant solvents.

[Click to download full resolution via product page](#)

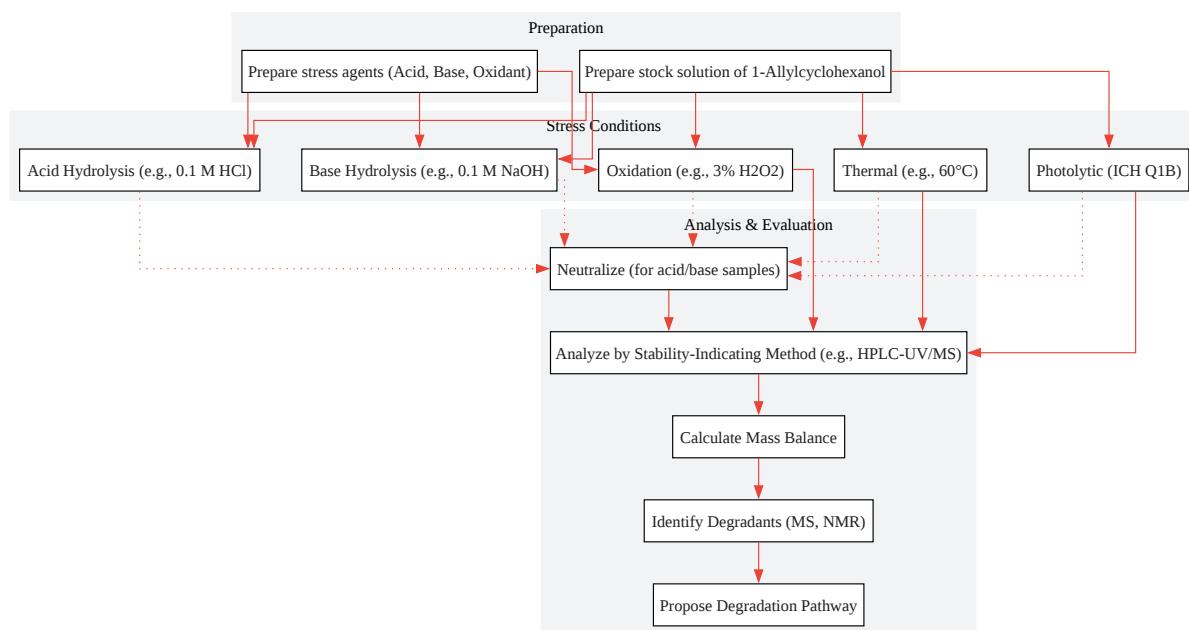
Caption: Workflow for determining the equilibrium solubility of **1-Allylcyclohexanol**.

- Preparation of Saturated Solutions:
 - To a series of vials, add an excess amount of **1-Allylcyclohexanol** (e.g., 100 mg).
 - Add a known volume (e.g., 1 mL) of the selected solvent to each vial.
 - Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
- Solvent Selection Rationale: A range of solvents with varying polarities should be selected to establish a comprehensive solubility profile.
 - Aqueous: Purified Water, pH 7.4 Phosphate Buffer (to mimic physiological conditions).
 - Polar Protic: Ethanol, Methanol, Isopropanol.
 - Polar Aprotic: Acetonitrile, Acetone, Tetrahydrofuran (THF).
 - Nonpolar: Hexane, Toluene, Dichloromethane.
- Sample Analysis:
 - After equilibration, allow the vials to stand to let the excess solid settle.
 - Centrifuge the vials to ensure complete separation of the solid and liquid phases.
 - Carefully withdraw a known volume of the supernatant.
 - Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
 - Quantify the concentration of **1-Allylcyclohexanol** using a validated analytical method, such as Gas Chromatography with Flame Ionization Detection (GC-FID) or High-Performance Liquid Chromatography with UV detection (HPLC-UV).
- Data Presentation:

Table 2: Predicted and Experimental Solubility of **1-Allylcyclohexanol** at 25 °C

Solvent	Solvent Type	Predicted Solubility	Experimental Solubility (mg/mL)
Purified Water	Aqueous	Low	3 (at 20°C)[3][4]
pH 7.4 Buffer	Aqueous	Low	To be determined
Ethanol	Polar Protic	High	To be determined
Methanol	Polar Protic	High	To be determined
Acetonitrile	Polar Aprotic	Moderate to High	To be determined
Acetone	Polar Aprotic	High	To be determined
Hexane	Nonpolar	High	To be determined
Toluene	Nonpolar	High	To be determined

Stability Profile and Forced Degradation Studies


Forced degradation studies are essential for understanding the intrinsic stability of a molecule, identifying potential degradation products, and developing stability-indicating analytical methods.[7][9][10] These studies are a regulatory requirement under ICH guidelines.[1][3][11][12][13]

Chemical Reactivity of 1-Allylcyclohexanol

The structure of **1-Allylcyclohexanol** contains two key reactive sites: the tertiary alcohol and the allyl double bond. Tertiary alcohols are generally resistant to oxidation under mild conditions but can undergo elimination reactions (dehydration) under acidic or thermal stress to form alkenes.[14] The allylic position is susceptible to oxidation and rearrangement.

Forced Degradation Experimental Design

The goal of forced degradation is to achieve 5-20% degradation of the parent compound to ensure that the degradation products are formed at detectable levels without being so extensive as to lead to secondary degradation.[9][15]

[Click to download full resolution via product page](#)

Caption: Logical workflow for a forced degradation study of **1-Allylcyclohexanol**.

- Sample Preparation: Prepare a stock solution of **1-allylcyclohexanol** in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
- Stress Conditions:
 - Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M to 1 M hydrochloric acid. Store at room temperature and an elevated temperature (e.g., 60 °C).
 - Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M to 1 M sodium hydroxide. Store at room temperature and an elevated temperature (e.g., 60 °C).
 - Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Store at room temperature.
 - Thermal Degradation: Store the stock solution and the solid compound at an elevated temperature (e.g., 60-80 °C).
 - Photolytic Degradation: Expose the stock solution and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.^{[9][16]} A control sample should be protected from light.
- Time Points: Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24, 48 hours) or until the target degradation is achieved.
- Sample Quenching: For acidic and basic samples, neutralize with an equimolar amount of base or acid, respectively, to stop the degradation reaction before analysis.
- Analytical Method: A stability-indicating method, typically a gradient HPLC method with UV and Mass Spectrometric (MS) detection, should be developed and validated to separate the parent compound from all potential degradation products.

Potential Degradation Pathways

- Dehydration (Acidic/Thermal Stress): The tertiary alcohol can undergo acid-catalyzed dehydration to form a mixture of isomeric dienes.

- Oxidation: The allylic C-H bonds and the double bond are susceptible to oxidation, potentially leading to the formation of epoxides, diols, or carbonyl compounds.
- Rearrangement: Allylic carbocations, which may form under acidic conditions, are prone to rearrangement, leading to isomeric products.

Table 3: Summary of Forced Degradation Conditions and Potential Products

Stress Condition	Reagent/Condition	Potential Degradation Products
Acid Hydrolysis	0.1 M - 1 M HCl, RT & 60°C	Isomeric dienes (from dehydration)
Base Hydrolysis	0.1 M - 1 M NaOH, RT & 60°C	Expected to be stable
Oxidation	3% H ₂ O ₂ , RT	Epoxides, diols, carbonyl compounds
Thermal	60-80°C	Dehydration products
Photolytic	ICH Q1B light exposure	Oxidative and rearrangement products

Analytical Methodologies

The choice of analytical technique is crucial for the accurate quantification of **1-Allylcyclohexanol** and its potential degradation products.

- High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with a C18 column and a mobile phase of acetonitrile and water gradient is a suitable starting point. A photodiode array (PDA) detector can monitor the parent and degradants, while a mass spectrometer (MS) detector can provide structural information for identification.
- Gas Chromatography (GC): Due to its volatility, GC with a flame ionization detector (FID) is an excellent method for quantifying the purity of **1-Allylcyclohexanol** and for solubility studies where the solvent is also volatile. GC-MS can be used to identify volatile degradation products.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural elucidation of isolated degradation products, ¹H and ¹³C NMR are indispensable.

Conclusion

This guide provides a comprehensive framework for evaluating the solubility and stability of **1-Allylcyclohexanol**. The outlined experimental protocols, grounded in established scientific principles and regulatory guidelines, offer a clear path for generating the critical data required for its successful application in research and development. The inherent reactivity of the tertiary allylic alcohol moiety suggests that careful consideration should be given to acidic, thermal, and oxidative conditions during handling and storage. The methodologies described herein will enable the generation of a robust data package to support the development of stable formulations and ensure product quality.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. database.ich.org [database.ich.org]
- 4. Page loading... [wap.guidechem.com]
- 5. chembk.com [chembk.com]
- 6. 1-Allyl-1-cyclohexanol | C9H16O | CID 79145 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.ws [chem.ws]
- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 10. rjptonline.org [rjptonline.org]
- 11. Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS | PPTX [slideshare.net]
- 12. Q1A(R2) Stability Testing of New Drug Substances and Products | FDA [fda.gov]
- 13. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 14. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]
- 15. resolvemass.ca [resolvemass.ca]
- 16. fda.gov [fda.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Solubility and Stability of 1-Allylcyclohexanol]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b074781#solubility-and-stability-of-1-allylcyclohexanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com